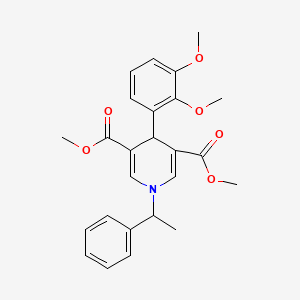![molecular formula C18H26N2O3S2 B3931257 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate
Descripción general
Descripción
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate, also known as D609, is a membrane-permeable inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). It was first synthesized in 1987 by Dr. David L. Williams and his colleagues at the University of Michigan. Since then, D609 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate inhibits PC-PLC activity by binding to the enzyme and preventing it from hydrolyzing phosphatidylcholine into diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is an important second messenger in many cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of PC-PLC activity, this compound has been shown to inhibit the activity of other phospholipases, including phospholipase A2 and sphingomyelinase. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate is its ability to inhibit PC-PLC activity in a dose-dependent manner. This makes it a valuable tool for studying the role of PC-PLC in various cellular processes. However, this compound has some limitations as well. For example, it is membrane-permeable, which can make it difficult to control the concentration of the inhibitor within cells. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate. One area of interest is the potential use of this compound as an anticancer agent. While this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, further studies are needed to determine its effectiveness against different types of cancer. Another potential area of research is the development of more specific inhibitors of PC-PLC. While this compound is a valuable tool for studying the role of PC-PLC in cellular processes, more specific inhibitors could help to elucidate the specific functions of this enzyme in different cell types and under different conditions.
Aplicaciones Científicas De Investigación
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate has been widely used in scientific research for its ability to inhibit PC-PLC activity. PC-PLC is an important enzyme that plays a critical role in various cellular processes, including signal transduction, membrane trafficking, and apoptosis. This compound has been shown to inhibit PC-PLC activity in a dose-dependent manner, making it a valuable tool for studying the role of PC-PLC in these processes.
Propiedades
IUPAC Name |
(4-propylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c1-4-7-14-8-10-15(11-9-14)23-17(22)19-16(21)12-13-25-18(24)20(5-2)6-3/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZXBHISHNGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)NC(=O)CCSC(=S)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



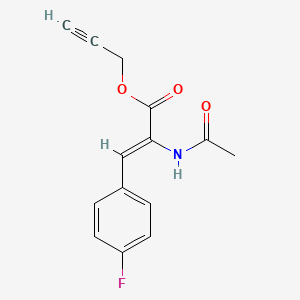
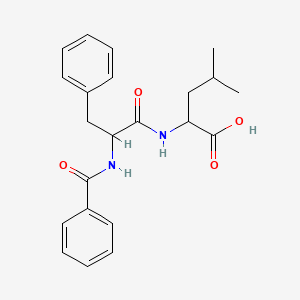
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)

![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)
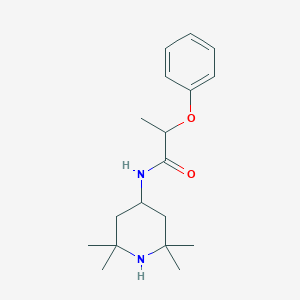

![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
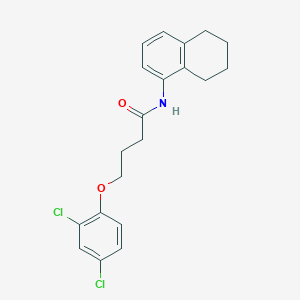
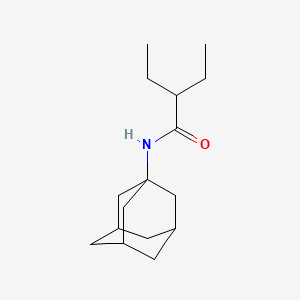
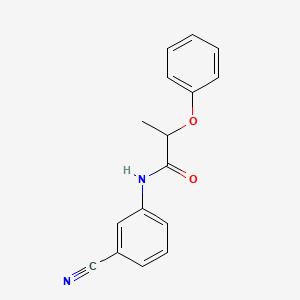
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
